molecular formula C14H27NO6 B13826488 Octanoyl B-D-glucosylamine

Octanoyl B-D-glucosylamine

Cat. No.: B13826488
M. Wt: 305.37 g/mol
InChI Key: DOPGJHMBFNGSTK-DKTYCGPESA-N
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Description

Octanoyl B-D-glucosylamine, also known as N-(β-D-Glucopyranosyl)octanamide, is a compound with the molecular formula C14H27NO6 and a molecular weight of 305.37 g/mol . This compound is a derivative of glucosylamine, where an octanoyl group is attached to the nitrogen atom of the glucosylamine molecule. It is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoyl B-D-glucosylamine typically involves the reaction of glucosylamine with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

Glucosylamine+Octanoyl chlorideOctanoyl B-D-glucosylamine+HCl\text{Glucosylamine} + \text{Octanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Glucosylamine+Octanoyl chloride→Octanoyl B-D-glucosylamine+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Octanoyl B-D-glucosylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octanoyl group can be replaced by other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Octanoic acid and glucosylamine.

    Reduction: Octylamine and glucosylamine.

    Substitution: Various N-acyl glucosylamines depending on the nucleophile used.

Scientific Research Applications

Octanoyl B-D-glucosylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octanoyl B-D-glucosylamine involves its interaction with specific molecular targets and pathways. The compound can act as a glycosyl donor in enzymatic reactions, facilitating the transfer of the glucosyl moiety to acceptor molecules. This process is crucial in glycosylation, which affects protein folding, stability, and function . Additionally, the octanoyl group can enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and potentially modulate membrane-associated processes.

Comparison with Similar Compounds

Octanoyl B-D-glucosylamine can be compared with other similar compounds, such as:

    N-Acetylglucosamine: A derivative of glucosamine with an acetyl group instead of an octanoyl group. It is commonly found in chitin and glycoproteins.

    N-Butanoylglucosamine: Similar to this compound but with a shorter butanoyl chain. It has different physicochemical properties and applications.

    N-Decanoylglucosamine: Similar to this compound but with a longer decanoyl chain.

This compound is unique due to its specific chain length, which balances hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C14H27NO6

Molecular Weight

305.37 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]octanamide

InChI

InChI=1S/C14H27NO6/c1-2-3-4-5-6-7-10(17)15-11-13(19)12(18)9(8-16)21-14(11)20/h9,11-14,16,18-20H,2-8H2,1H3,(H,15,17)/t9-,11-,12-,13-,14-/m1/s1

InChI Key

DOPGJHMBFNGSTK-DKTYCGPESA-N

Isomeric SMILES

CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O

Canonical SMILES

CCCCCCCC(=O)NC1C(C(C(OC1O)CO)O)O

Origin of Product

United States

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